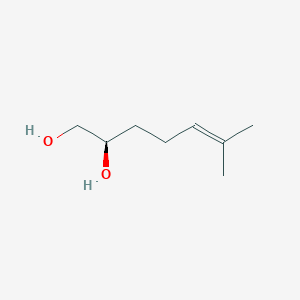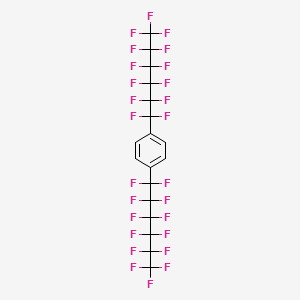
1,4-Bis(perfluorohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(perfluorohexyl)benzene is a fluorinated aromatic compound characterized by the presence of two perfluorohexyl groups attached to a benzene ring at the 1 and 4 positions. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(perfluorohexyl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-diiodobenzene with perfluorohexyl iodide in the presence of copper powder and 2,2’-bipyridine as a catalyst. The reaction is typically carried out in anhydrous dimethyl sulfoxide (DMSO) under an inert atmosphere of argon. The reaction mixture is heated to 70°C for 72 hours, followed by extraction with ethyl acetate and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(perfluorohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Reduction Reactions: The compound can be reduced under specific conditions to form partially fluorinated derivatives.
Oxidation Reactions: Oxidation of the perfluorohexyl groups can lead to the formation of perfluorinated carboxylic acids.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration and halogens for halogenation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Major Products Formed
Nitration: Formation of nitro-1,4-bis(perfluorohexyl)benzene.
Halogenation: Formation of halogenated derivatives like chloro-1,4-bis(perfluorohexyl)benzene.
Oxidation: Formation of perfluorinated carboxylic acids.
Scientific Research Applications
1,4-Bis(perfluorohexyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials, such as fluorinated polymers and liquid crystals.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,4-Bis(perfluorohexyl)benzene is primarily related to its hydrophobic and chemically inert nature. In biological systems, it can interact with lipid membranes, altering their properties and potentially affecting membrane-associated processes. In industrial applications, its chemical stability and hydrophobicity make it an effective component in coatings and lubricants, providing resistance to chemical degradation and reducing friction.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of perfluorohexyl groups.
Perfluorohexyloctane: A semifluorinated alkane with similar hydrophobic properties.
Uniqueness
1,4-Bis(perfluorohexyl)benzene is unique due to the presence of long perfluorohexyl chains, which impart higher hydrophobicity and thermal stability compared to compounds with shorter fluorinated groups. This makes it particularly valuable in applications requiring extreme chemical resistance and low surface energy.
Properties
Molecular Formula |
C18H4F26 |
|---|---|
Molecular Weight |
714.2 g/mol |
IUPAC Name |
1,4-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzene |
InChI |
InChI=1S/C18H4F26/c19-7(20,9(23,24)11(27,28)13(31,32)15(35,36)17(39,40)41)5-1-2-6(4-3-5)8(21,22)10(25,26)12(29,30)14(33,34)16(37,38)18(42,43)44/h1-4H |
InChI Key |
NEPMGWKMTJULCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((1R,3S)-3-(trifluoromethyl)-8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B14888504.png)
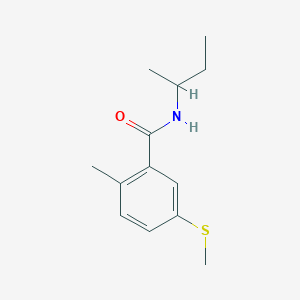
![1-Ethynyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14888507.png)
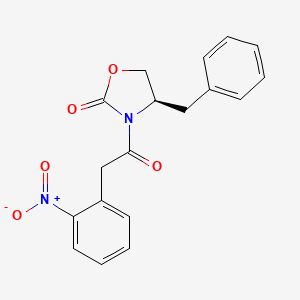
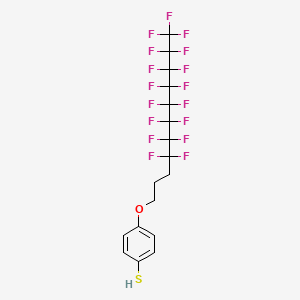
![2-Hydroxy-6-azabicyclo[3.2.1]Octan-7-one](/img/structure/B14888523.png)
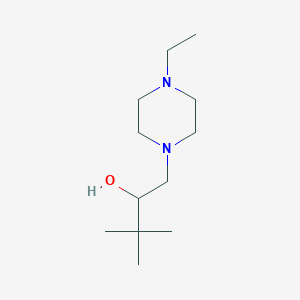

![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
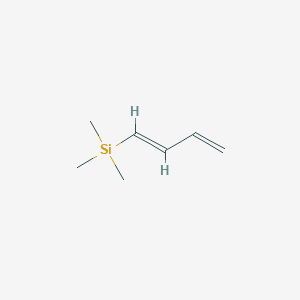
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)

